4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways.
Biochemical Pathways
The interaction of boronic acids and their esters with biological targets can influence various biochemical pathways, depending on the specific target and the context of the interaction .
Result of Action
The effects would likely depend on the specific biological target and the context of the interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the 4-methylbenzyl group enhances its solubility in organic solvents and its compatibility with various reaction conditions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-11-6-8-12(9-7-11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKUSKILEFQOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584782 | |
Record name | 4,4,5,5-Tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356570-52-0 | |
Record name | 4,4,5,5-Tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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